N-methyl-N-{1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}pyridin-2-amine
Description
N-methyl-N-{1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}pyridin-2-amine is a complex organic compound that features a combination of several functional groups, including a piperidine ring, a pyridine ring, and an oxazole ring
Properties
Molecular Formula |
C16H22N4O |
|---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
N-methyl-N-[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]pyridin-2-amine |
InChI |
InChI=1S/C16H22N4O/c1-13-11-15(21-18-13)12-20-9-6-14(7-10-20)19(2)16-5-3-4-8-17-16/h3-5,8,11,14H,6-7,9-10,12H2,1-2H3 |
InChI Key |
KRZCPULEJVOTQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)CN2CCC(CC2)N(C)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-{1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}pyridin-2-amine typically involves multiple steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the piperidine ring: This step often involves nucleophilic substitution reactions where the piperidine ring is introduced to the oxazole moiety.
Introduction of the pyridine ring: This can be done through coupling reactions, such as Suzuki or Heck coupling, to attach the pyridine ring to the existing structure.
Methylation: The final step involves the methylation of the nitrogen atom to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-{1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies of enzyme interactions and receptor binding.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-methyl-N-{1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-{1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}pyridin-3-amine
- N-methyl-N-{1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}pyridin-4-amine
- N-methyl-N-{1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}pyridin-5-amine
Uniqueness
The uniqueness of N-methyl-N-{1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}pyridin-2-amine lies in its specific combination of functional groups and the spatial arrangement of these groups. This unique structure can result in distinct biological activities and chemical reactivity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
